2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole
Overview
Description
2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a benzoxazole ring fused with a fluorophenyl group and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, palladium-catalyzed coupling reactions, and microwave-assisted synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline moiety and exhibit similar chemical reactivity and applications.
Phthalimides: Contain a 1,3-dioxoisoindoline moiety and are used in similar contexts, such as pharmaceuticals and advanced materials.
Lenalidomide: A derivative of thalidomide with a similar isoindoline structure, used in medical applications.
Uniqueness
2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with a fluorophenyl group and an isoindoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[5-(1,3-dihydroisoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-18-10-9-16(24-12-14-5-1-2-6-15(14)13-24)11-17(18)21-23-19-7-3-4-8-20(19)25-21/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYICHGGNHGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=C(C=C3)F)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176906 | |
Record name | 2-[5-(1,3-Dihydro-2H-isoindol-2-yl)-2-fluorophenyl]benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860650-21-1 | |
Record name | 2-[5-(1,3-Dihydro-2H-isoindol-2-yl)-2-fluorophenyl]benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860650-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(1,3-Dihydro-2H-isoindol-2-yl)-2-fluorophenyl]benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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